2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Description
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- (CAS: 766-45-0) is a pyrrolone derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . Structurally, it features a five-membered lactam ring substituted with an ethyl group at position 4 and a methyl group at position 2. This compound is primarily utilized in synthetic organic chemistry as a precursor or intermediate for more complex heterocyclic systems. Its commercial availability (e.g., from AK Scientific) underscores its relevance in pharmaceutical and materials science research .
Properties
IUPAC Name |
3-ethyl-4-methyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWVNPNVIDSBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416055 | |
| Record name | 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-45-0 | |
| Record name | 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Step Scalable Synthesis via Hydroxybutenolide Intermediate
A pioneering four-step synthesis of 4-ethyl-1,5-dihydro-3-methyl-2H-pyrrol-2-one was developed to address industrial-scale demands. The process begins with the aqueous-phase synthesis of 3-methyl-4-hydroxy-2-butenolide , a cyclic ester formed through aldol condensation of ethyl acetoacetate and formaldehyde under basic conditions. This intermediate undergoes sequential ethylation at the 4-position using ethyl bromide in the presence of a phase-transfer catalyst, achieving regioselective functionalization.
The critical lactamization step employs triflic acid -mediated N-deprotection of a benzyl-protected pyrrolidinone intermediate. By replacing traditional hydrogenolysis methods with this acid-catalyzed approach, the protocol reduces reliance on hazardous catalysts and enhances reaction scalability. Final purification via recrystallization from ethanol yields the target compound with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Advantages :
- Operational simplicity : Avoids high-pressure hydrogenation.
- Scalability : Suitable for multi-kilogram production.
- Yield optimization : 72% overall yield across four steps.
Base-Assisted Cyclization of 3-Cyanoketones
An alternative route leverages 3-cyanoketones as precursors for constructing the pyrrol-2-one core. In this method, 3-cyano-4-methylpentan-2-one undergoes base-assisted cyclization in dimethyl sulfoxide (DMSO) at 70°C, facilitated by potassium tert-butoxide. The reaction proceeds via intramolecular nucleophilic attack of the nitrile group on the ketone, forming a transient imine intermediate that tautomerizes to the lactam.
Key mechanistic insights:
- Oxidative role of DMSO : Acts as a mild oxidant, converting intermediate enamines to the aromatic lactam.
- Substituent compatibility : Tolerates electron-donating and withdrawing groups, enabling structural diversification.
This method achieves 71–88% yields for 3,5-disubstituted analogs, though direct application to the 4-ethyl-3-methyl variant requires optimization of the cyanoketone precursor.
Multi-Step Synthesis via Pyrrolidinone Intermediates
A patent-pending approach outlines the preparation of 4-ethyl-1,5-dihydro-3-methyl-2H-pyrrol-2-one through functionalization of 3-ethyl-4-methyl-3-pyrrolidin-2-one . The synthesis involves:
- N-Acylation : Reaction with 4-nitrophenyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) to form N-(4-nitrophenyloxycarbonyl)pyrrolidinone.
- Coupling with sulfonamide : Condensation with 4-(2-aminoethyl)benzenesulfonamide under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Final cyclization : Treatment with trans-4-methylcyclohexyl isocyanate to afford the target lactam.
Purification protocol :
- Sequential washing with 5% HCl and 2.5% NaOH removes unreacted starting materials.
- Recrystallization from methanol-acetone mixtures ensures >99% purity.
One-Pot Three-Component Approach Using Trifluoroacetic Acid
While primarily applied to sulfonamide-functionalized analogs, a one-pot method catalyzed by trifluoroacetic acid (TFA) offers potential adaptability. The reaction condenses aldehyde derivatives, pyruvic acid, and sulfonamides to form dihydro-pyrrol-2-ones. For the target compound, replacing the sulfonamide with an ethylamine derivative could theoretically yield the 4-ethyl-3-methyl variant, though this remains untested.
Key parameters :
- Catalyst loading : 10 mol% TFA.
- Solvent system : Ethanol at reflux (78°C).
- Reaction time : 12–24 hours.
Chemical Reactions Analysis
3.2. Specific Reactions
Some notable reactions involving this compound include:
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Condensation Reactions : The compound can react with aldehydes or ketones under acidic conditions to form more complex structures such as substituted pyrrolidinones.
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Amine Reactions : The carbonyl group can react with amines to form imines or enamines, which can be further transformed into various functional groups .
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Multicomponent Reactions : Recent studies have shown that this compound can participate in multicomponent reactions involving aldehydes and other reagents to yield diverse pyrrolidine derivatives .
3.3. Reaction Mechanisms
Understanding the reaction mechanisms is essential for optimizing conditions and yields:
-
For nucleophilic additions, the mechanism typically involves the formation of a tetrahedral intermediate followed by proton transfer and elimination steps.
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In electrophilic aromatic substitutions, the mechanism involves the generation of an electrophile that attacks the aromatic system, followed by deprotonation to restore aromaticity.
4.2. Characterization Data
Scientific Research Applications
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Medicine: It serves as a building block for antidiabetic drugs like glimepiride.
Industry: The compound is employed in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a building block of glimepiride, it contributes to the drug’s ability to stimulate insulin release from pancreatic beta cells by binding to the sulfonylurea receptor . This interaction enhances the secretion of insulin, thereby lowering blood glucose levels.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The introduction of aromatic groups (e.g., phenyl, naphthalenyl) or polar substituents (e.g., hydroxy, methoxy) significantly increases molecular weight and alters solubility. For instance, compound 8p (315.34 g/mol) is less volatile than the simpler 4-ethyl-3-methyl analog (125.17 g/mol) due to its methoxy and hydroxy groups .
- Synthetic Yields : Yields vary widely (5–86%) depending on the reaction conditions and steric hindrance from bulky substituents. For example, compound 18 (5% yield) has a 4-ethyl-phenyl group that may hinder cyclization efficiency .
Physicochemical Properties
Key Observations :
- Melting Points : Bulky substituents (e.g., naphthalenyl in 14 ) result in higher melting points (247–249°C) compared to smaller analogs like 16a (138.1–140.6°C) .
- Spectral Confirmation : NMR and HRMS are critical for verifying substituent positions. For example, the ¹H NMR of 15a confirms the presence of an aromatic amine (δ 5.21) .
Biological Activity
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-, also known as 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a five-membered ring structure containing nitrogen and is recognized for its applications in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceuticals such as antidiabetic agents.
Chemical Structure and Properties
The molecular formula of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- is C₇H₉NO. Its unique substitution pattern includes an ethyl group at the 4-position and a methyl group at the 3-position of the pyrrolidinone ring. This specific arrangement influences its reactivity and biological properties.
Pharmacological Properties
Research has highlighted several pharmacological properties associated with this compound:
Antidiabetic Activity
One of the most significant applications of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-, is in diabetes treatment. As a precursor to glimepiride, it plays a crucial role in enhancing insulin sensitivity and lowering blood sugar levels. Studies indicate that derivatives of this compound may interact with enzymes involved in glucose metabolism, potentially improving glycemic control in diabetic patients.
Antimicrobial Activity
In addition to its antidiabetic properties, derivatives of 2H-Pyrrol-2-one have exhibited antimicrobial activities. Research suggests that these compounds may target specific microbial pathways, demonstrating efficacy against various bacterial strains . This antimicrobial potential opens avenues for developing new antibiotics based on this molecular framework.
Anti-inflammatory Effects
The anti-inflammatory properties of 2H-Pyrrol-2-one derivatives have also been explored. These compounds may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Synthesis and Derivative Studies
The synthesis of 2H-Pyrrol-2-one can be accomplished through various methods, including multicomponent reactions involving aromatic aldehydes and amines. These synthetic routes allow for the generation of a library of pyrrolidinone derivatives with enhanced biological activities .
Comparative Analysis of Derivatives
A comparative analysis of structurally similar compounds reveals distinct biological profiles based on their substitution patterns. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | Similar pyrrolidinone structure | Different substitution pattern affects reactivity |
| 3-Ethyl-4-methyl-3-pyrrolin-2-one | Contains a double bond in the ring | Alters stability and reactivity |
| 4-Hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Incorporates a thiophene ring | Enhances electronic properties |
These variations illustrate how modifications to the basic structure can significantly influence the pharmacological profiles of these compounds.
Case Studies
Several studies have investigated the biological activity of 2H-Pyrrol-2-one derivatives:
- Antidiabetic Efficacy : A study demonstrated that specific derivatives improved insulin sensitivity in diabetic models, highlighting their potential as therapeutic agents.
- Antimicrobial Testing : Another research project evaluated various derivatives against common bacterial strains, revealing promising results that support further development into clinical applications .
- Inflammatory Response Modulation : Research focusing on anti-inflammatory effects showed that certain derivatives could significantly reduce markers of inflammation in vitro and in vivo .
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for 4-ethyl-3-methyl-2H-pyrrol-2-one derivatives, and how are reaction conditions optimized?
- Methodological Answer : Base-assisted cyclization is a common route. For example, cyclization of hydroxy-pyrrolone precursors with aryl amines or phenols under reflux in polar aprotic solvents (e.g., xylene or DMF) yields substituted derivatives. Reaction optimization includes solvent selection, temperature control (80–120°C), and stoichiometric ratios (1:1 to 1:1.4 substrate:reagent). Post-reaction purification via recrystallization (methanol or ethanol) or column chromatography is typical. Yields range from 18% to 63%, depending on steric and electronic effects of substituents .
Q. How can researchers characterize 4-ethyl-3-methyl-2H-pyrrol-2-one derivatives using spectroscopic and spectrometric techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. Key signals include δ ~6.3 ppm (pyrrolone ring protons) and δ ~2.2 ppm (methyl/ethyl groups). Aromatic substituents appear in δ 7.0–7.6 ppm .
- HRMS : Use electrospray ionization (ESI) to confirm molecular ions ([M+H]+). For example, a derivative with C21H20Cl2NO4 shows m/z 420.0691 (calculated) vs. 420.0893 (observed) .
- FTIR : Identify carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .
Q. What crystallization strategies are effective for obtaining single crystals of pyrrolone derivatives for X-ray diffraction?
- Methodological Answer : Slow evaporation from mixed solvents (e.g., methanol:water 4:1) at 4°C promotes crystal growth. For challenging cases, vapor diffusion (e.g., ether into dichloromethane) or seeding techniques are recommended. SHELXT or SHELXS can preliminarily assess crystal quality by analyzing Laue symmetry and systematic absences .
Advanced Research Questions
Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer :
Compare NMR-derived tautomeric forms with X-ray bond lengths (e.g., C=O vs. enol configurations).
Use SHELXL refinement to model disorder or anisotropic displacement parameters. For example, a methyl group’s thermal motion might explain NMR signal splitting .
Validate hydrogen bonding networks (ORTEP diagrams) against IR hydroxyl peaks .
Q. What factorial design approaches are suitable for optimizing pyrrolone synthesis yields?
- Methodological Answer : Apply a 2^k factorial design to test variables:
- Factors : Temperature (Levels: 80°C vs. 120°C), solvent polarity (Levels: xylene vs. DMF), catalyst loading (Levels: 0.1 vs. 0.5 equiv).
- Response : Yield (%) and purity (HPLC).
- Analysis : ANOVA identifies significant interactions (e.g., solvent-temperature synergy). A central composite design refines optimal conditions .
Q. How can computational tools predict reactivity or regioselectivity in pyrrolone functionalization?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for electrophilic substitution (e.g., acylation at C3 vs. C5).
- COMSOL Multiphysics : Simulate reaction kinetics under varying pressures/temperatures to optimize microwave-assisted synthesis .
- Machine Learning : Train models on existing synthetic data (e.g., yield vs. substituent Hammett parameters) to predict new reactions .
Q. What strategies address polymorphism in pyrrolone derivatives during crystallization?
- Methodological Answer :
Screen 10–20 solvent systems (e.g., acetone, ethyl acetate, THF) using high-throughput crystallography plates.
Use SHELXL’s TWIN/BASF commands to refine twinned crystals.
Pair differential scanning calorimetry (DSC) with PXRD to correlate thermal events (melting/recrystallization) with polymorphic transitions .
Q. How can synthetic studies be linked to theoretical frameworks in heterocyclic chemistry?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., 13C at the pyrrolone carbonyl) to track cyclization pathways (NMR kinetics).
- Conceptual DFT : Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization .
- Retrosynthetic Analysis : Map synthetic routes onto biosynthetic pathways (e.g., analogy to natural alkaloid formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
